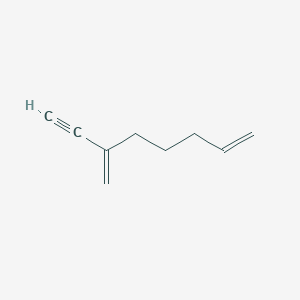
6-Methylideneoct-1-EN-7-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylideneoct-1-EN-7-yne is an organic compound with the molecular formula C9H14 It is characterized by the presence of both an alkyne and an alkene functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylideneoct-1-EN-7-yne can be achieved through various synthetic routes. One common method involves the use of enyne metathesis, a reaction that reorganizes the bonds between alkynes and alkenes to produce 1,3-dienes . This reaction is typically catalyzed by ruthenium carbenes, which are commercially available and tolerate many functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of enyne metathesis can be scaled up for industrial applications, provided that the appropriate catalysts and reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Methylideneoct-1-EN-7-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can undergo substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing alkynes and alkenes.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can introduce halogen atoms into the molecule.
Scientific Research Applications
6-Methylideneoct-1-EN-7-yne has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.
Industry: It can be used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 6-Methylideneoct-1-EN-7-yne in chemical reactions involves the formation of reactive intermediates, such as carbenes and radicals. In enyne metathesis, the reaction proceeds through the formation of a ruthenacyclobutane intermediate, which undergoes cycloelimination to release the product . The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-Methyloct-1-en-7-yne: A closely related compound with similar structural features.
1-Octen-3-yne: Another compound with both alkyne and alkene groups, but differing in the position of the functional groups.
2-Methyl-1-hepten-6-yne: Similar in structure but with a different arrangement of the carbon chain.
Uniqueness
6-Methylideneoct-1-EN-7-yne is unique due to its specific arrangement of the alkyne and alkene groups, which allows for distinct reactivity and applications in various fields. Its ability to undergo enyne metathesis and form complex molecular structures sets it apart from other similar compounds.
Properties
CAS No. |
820964-72-5 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
6-methylideneoct-1-en-7-yne |
InChI |
InChI=1S/C9H12/c1-4-6-7-8-9(3)5-2/h2,4H,1,3,6-8H2 |
InChI Key |
RHQJVOKTOMNZGF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(=C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)
![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)
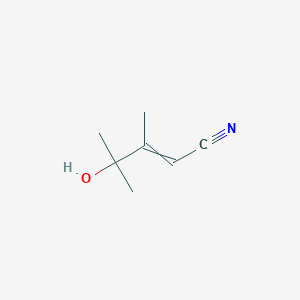
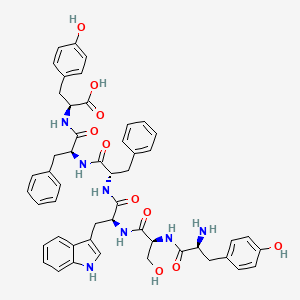

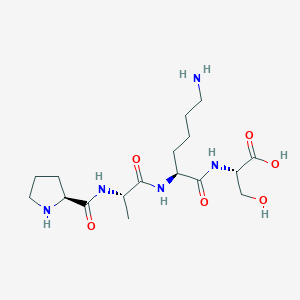
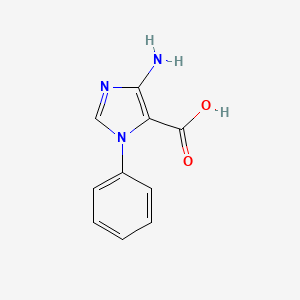
![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
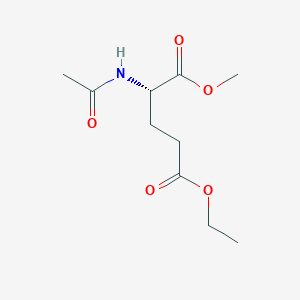
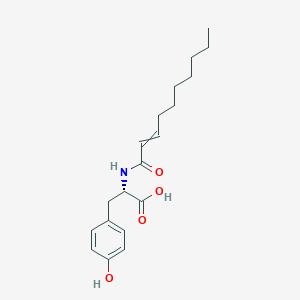
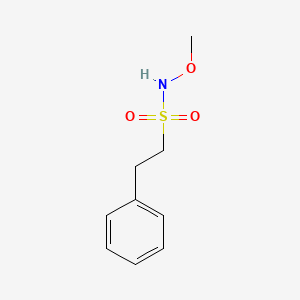
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-](/img/structure/B14213824.png)
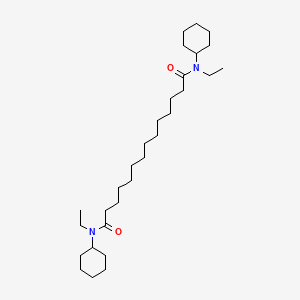
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14213842.png)
